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Potassium pyruvate - 4151-33-1

Potassium pyruvate

Catalog Number: EVT-361294
CAS Number: 4151-33-1
Molecular Formula: C3H4KO3
Molecular Weight: 127.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Oxidation: Potassium pyruvate can be oxidized by diperiodato cuprate (III) in an alkaline medium. This reaction exhibits first-order dependence on the oxidant and 1.6-order dependence on the pyruvate concentration. The reaction rate is influenced by hydroxide and periodate ion concentrations. []
  • Interaction with Enzymes: Potassium pyruvate is a substrate for pyruvate dehydrogenase complex (PDC), an enzyme complex found in mitochondria and, in some cases, proplastids. PDC catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-coenzyme A (acetyl-CoA), a crucial molecule for fatty acid synthesis and other metabolic processes. [] []
  • Futile Cycling: In brown adipose tissue mitochondria, potassium pyruvate might participate in futile cycling via the uncoupling protein 1 (UCP1). UCP1 may transport pyruvate out of the mitochondrial matrix, and the pyruvate carrier then facilitates its re-entry in a process coupled with proton symport. [] []
Overview

Potassium pyruvate is a potassium salt of pyruvic acid, a key intermediate in several metabolic pathways. It plays a significant role in energy production and is involved in the conversion of carbohydrates into energy through the glycolytic pathway. Potassium pyruvate is recognized for its potential benefits in athletic performance, weight loss, and as a supplement for metabolic health.

Source

Potassium pyruvate can be derived from pyruvic acid through neutralization with potassium hydroxide or potassium carbonate. Pyruvic acid itself can be synthesized through various methods, including chemical processes involving tartaric acid or lactic acid, as well as biological fermentation methods using microorganisms .

Classification

Potassium pyruvate is classified as an organic compound and falls under the category of carboxylic acids and their derivatives. It is also categorized as a salt due to its ionic nature.

Synthesis Analysis

Methods

The synthesis of potassium pyruvate typically involves two main approaches: chemical synthesis and biological fermentation.

  1. Chemical Synthesis:
    • Neutralization Reaction: Pyruvic acid is reacted with potassium hydroxide or potassium carbonate to form potassium pyruvate. The reaction can be represented as:
      Pyruvic Acid+Potassium HydroxidePotassium Pyruvate+Water\text{Pyruvic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium Pyruvate}+\text{Water}
  2. Biological Fermentation:
    • Microorganisms such as Saccharomyces cerevisiae can convert glucose into pyruvate, which can then be neutralized to form potassium pyruvate. This method often yields higher purity and is considered more environmentally friendly compared to chemical methods .

Technical Details

The yield and efficiency of these methods can vary significantly based on factors such as temperature, pH, and the specific strains of microorganisms used in fermentation processes .

Molecular Structure Analysis

Structure

Potassium pyruvate has the molecular formula C3H3O3KC_3H_3O_3K. The structure consists of a pyruvate ion (derived from pyruvic acid) associated with a potassium ion. The molecular structure can be depicted as follows:

  • Chemical Structure:
    • Pyruvate Ion: CH3C(=O)COOCH_3C(=O)COO^-
    • Potassium Ion: K+K^+

This results in a stable ionic compound where the positive charge of the potassium ion balances the negative charge of the pyruvate ion.

Data

  • Molecular Weight: Approximately 138.21 g/mol
  • Melting Point: Around 166-167 °C .
Chemical Reactions Analysis

Reactions

Potassium pyruvate participates in several chemical reactions, primarily involving its conversion back to pyruvic acid or its use in metabolic pathways:

  1. Decomposition Reaction:
    • Potassium pyruvate can decompose under heat to yield carbon dioxide and water, along with other products depending on the conditions.
  2. Metabolic Pathways:
    • In biological systems, potassium pyruvate is converted into acetyl-CoA via the enzyme complex known as the pyruvate dehydrogenase complex . This reaction is crucial for entering the tricarboxylic acid cycle for energy production.

Technical Details

The reactions involving potassium pyruvate are influenced by various factors such as enzyme presence, substrate concentration, and environmental conditions like pH and temperature.

Mechanism of Action

Process

The mechanism of action for potassium pyruvate primarily revolves around its role in energy metabolism:

  1. Glycolysis:
    • Glucose is metabolized through glycolysis to produce two molecules of pyruvate (and subsequently potassium pyruvate when neutralized). This process generates ATP and NADH, which are vital for cellular energy.
  2. Conversion to Acetyl-CoA:
    • Pyruvate undergoes decarboxylation to form acetyl-CoA, which enters the tricarboxylic acid cycle, further contributing to ATP production .

Data

  • The theoretical yield of ATP from glucose via glycolysis is approximately 2 ATP per glucose molecule, with additional ATP produced during subsequent metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Taste: Slightly acidic .

Chemical Properties

  • pH: Solutions of potassium pyruvate are typically slightly acidic.
  • Stability: Stable under normal conditions but may decompose upon prolonged heating or exposure to strong acids or bases.
Applications

Scientific Uses

Potassium pyruvate has several applications in scientific research and health:

  1. Nutritional Supplement: Used in dietary supplements aimed at enhancing athletic performance and weight loss.
  2. Metabolic Research: Investigated for its role in metabolic pathways and energy production.
  3. Cell Culture Media: Employed in cell culture as a source of carbon for microbial growth .
Enzymatic Activation Mechanisms of Potassium in Pyruvate Kinase Catalysis

Potassium-Dependent vs. Potassium-Independent Pyruvate Kinase Isoforms

Pyruvate kinase (PK) isoforms exhibit fundamental differences in their reliance on monovalent cations for catalytic activity. K⁺-dependent isoforms, prevalent in eukaryotes, demonstrate negligible activity (<0.02% of maximal activity) in the absence of K⁺ but achieve full activation with 90 mM K⁺, where Rb⁺ and NH₄⁺ partially substitute K⁺ (40–80% activity), while Na⁺, Li⁺, and Cs⁺ are ineffective (<9% activity) [2] [9]. By contrast, K⁺-independent isoforms, common in bacteria like Acetobacter xylinum and certain mutants (e.g., rabbit muscle PK mutant E117K), retain ~12% basal activity without K⁺ due to an intrinsic lysine residue (K117) that substitutes the charge typically provided by K⁺ [2] [7]. This lysine, positioned near the K⁺-binding site, mimics the electrostatic environment created by K⁺, enabling catalysis in low-K⁺ environments [2].

A key structural determinant differentiating these isoforms is residue 117 (numbered relative to rabbit muscle PK). Eukaryotic PKs typically possess glutamate (E117), conferring K⁺ dependence, whereas bacterial isoforms often have lysine (K117), enabling K⁺ independence [2]. Co-evolutionary analysis reveals that 80% of sequences with E117 feature T113/K114/T120 residues, while 77% with K117 possess L113/Q114/(L,I,V)120 [2]. Mutagenesis studies confirm that introducing K117 into K⁺-dependent PK confers partial K⁺ independence, but full activity requires synergistic mutations at positions 113 and 114 (e.g., T113L/K114Q in rabbit PK), highlighting the cooperative roles of these residues [2].

Table 1: Key Residues Differentiating K⁺-Dependent and Independent PK Isoforms

Isoform TypeResidue 113Residue 114Residue 117Residue 120Catalytic K⁺ Requirement
K⁺-Dependent (e.g., rabbit PK)Thr (T)Lys (K)Glu (E)Thr (T)Absolute (Ka ~0.7 mM for Mg²⁺; ~3 mM for K⁺)
K⁺-Independent (e.g., Mycobacterium tuberculosis)Leu (L)Gln (Q)Lys (K)Leu/L/Ile/ValNone (K72 provides charge)
Mutant (E117K + T113L/K114Q)Leu (L)Gln (Q)Lys (K)Thr (T)Reduced (50% activity without K⁺)

Functional consequences include altered allosteric regulation. K⁺-dependent PKs show sigmoidal kinetics with phosphoenolpyruvate (PEP), while K⁺-independent isoforms exhibit hyperbolic kinetics [7]. Furthermore, K⁺-independent mutants display heightened sensitivity to ionic strength, with activity increasing 2–7-fold in high-ionic-strength buffers containing bulky cations like choline or tetramethylammonium [2].

Structural Determinants of K⁺ Binding in Pyruvate Kinase Active Sites

The K⁺ binding site in pyruvate kinase is embedded within the active site cleft between the A and B domains. High-resolution structures (e.g., Plasmodium falciparum PK) reveal K⁺ coordinated by five oxygen atoms in an octahedral geometry: the γ-phosphate of ATP, the hydroxyl groups of conserved Ser/Thr residues (e.g., Thr113 in rabbit PK), and the carboxylate of an aspartate (e.g., Asp112) [1] [4] [9]. This coordination stabilizes the transition state during phosphoryl transfer from PEP to ADP by positioning PEP optimally and neutralizing negative charges [1] [5].

K⁺ binding induces conformational changes critical for catalysis:

  • Lid closure: In K⁺-dependent PKs, Thr120 (within the H-α1 loop) facilitates folding of a "lid" over the active site, sealing substrates (PEP and ADP) and preventing hydrolysis [2]. Mutating Thr120→Leu disrupts this mechanism, rendering the enzyme inactive due to improper folding [2].
  • Domain rigidification: K⁺ stabilizes the A-domain β-barrel and enhances communication between the A and C domains, increasing the enzyme’s affinity for PEP [1] [7].

Table 2: K⁺ Coordination Chemistry in Pyruvate Kinase

Coordination Sphere ComponentChemical GroupRole in CatalysisConsequence of Disruption
γ-Phosphate of ATPO⁻ (anionic oxygen)Neutralizes charge; aligns ADP for nucleophilic attack95% loss of activity
Thr/Ser side chain-OH (hydroxyl)Direct K⁺ chelation; stabilizes active site geometryReduced kcat (e.g., Thr113Ala mutant)
Asp/Glu side chain-COO⁻ (carboxylate)Anchors K⁺; links to domain movementLoss of allosteric activation
PEP carboxylate-COO⁻Substrate positioningImpaired PEP binding affinity

Thermodynamic studies of analogous K⁺-binding enzymes (e.g., arsenate reductase) show K⁺ binding is enthalpy-driven (ΔH = -10.2 kcal/mol), with Ka = 3.8 × 10³ M⁻¹ for K⁺, significantly higher than Na⁺ or Li⁺ [8]. This explains K⁺'s superiority in reducing the activation energy barrier for PEP dephosphorylation.

Evolutionary Conservation of K⁺-Binding Motifs in Prokaryotic and Eukaryotic Enzymes

The K⁺-dependence of pyruvate kinase is an evolutionarily conserved trait predating the divergence of prokaryotes and eukaryotes. Phylogenetic analysis identifies two distinct PK clusters: one with E117 (80% K⁺-dependent) and one with K117 (77% K⁺-independent), each associated with conserved residue patterns (T113/K114/T120 vs. L113/Q114/L120) [2] [3]. This conservation suggests an ancient adaptation to potassium-rich habitats, as the Last Universal Common Ancestor (LUCA) likely originated in anoxic geothermal fields where K⁺ dominated Na⁺ in vapor condensates [3]. Cytoplasmic K⁺ prevalence (>100 mM in extant cells) provided selective pressure for enzymes like PK to utilize K⁺ as a cofactor [3] [10].

Structural motifs mediating K⁺ binding are conserved across domains of life:

  • Prokaryotes: Bacterial PKs (e.g., E. coli PykF) retain the K⁺-coordinating Asp/Ser/Thr residues, though some isoforms (e.g., Staphylococcus aureus) exhibit K⁺-independent activity via convergent evolution of lysine-based charge relay [7] [9].
  • Eukaryotes: Human PKM2 and rabbit muscle PK share identical K⁺-coordination residues (Ser/Thr/Asp), with K⁺ stabilizing the active R-state tetramer [4] [6] [9]. The H-α1 loop, critical for K⁺-dependent allostery in PK, is functionally analogous to K⁺-binding loops in terpene synthases (e.g., apple α-farnesene synthase), where mutagenesis of Asn13/Asp65 disrupts K⁺ activation [5].

Evolutionary exceptions exist in halophilic bacteria (e.g., marine picobacteria), where cytoplasmic [K⁺]/[Na⁺] <1 due to saline environments. These organisms often possess K⁺-independent PK isoforms or modified K⁺-binding sites with higher Na⁺ tolerance [3]. Nevertheless, the universal reliance of ribosomal function on K⁺ (e.g., K⁺ stabilizes the peptidyl transferase center) underscores why K⁺-activation mechanisms persist in essential metabolic enzymes like PK [3].

Table 3: Evolutionary Conservation of K⁺-Activation in Pyruvate Kinases

Organism/GroupPK IsoformK⁺-Binding MotifAllosteric RegulatorKa for K⁺ (mM)
Rabbit (eukaryote)Muscle PKT113-K114-E117-T120Fructose-1,6-bisphosphate~3.0
E. coli (prokaryote)PykFL110-Q111-E114-L117Fructose-1,6-bisphosphate1.5–2.0
Trypanosoma cruzi (protist)TcPYKL113-Q114-K117-L120Fructose-2,6-bisphosphateNot reported
Apple (plant)α-Farnesene synthase*N13-D65-S36None (terpene synthase)~3.0

*Non-PK enzyme included for structural motif comparison [5].

Properties

CAS Number

4151-33-1

Product Name

Potassium pyruvate

IUPAC Name

potassium;2-oxopropanoate

Molecular Formula

C3H4KO3

Molecular Weight

127.16 g/mol

InChI

InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6);

InChI Key

WHQRNTYSCFGPMD-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)[O-].[K+]

Canonical SMILES

CC(=O)C(=O)O.[K]

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